(-)-Vanilmandelic acid

Description

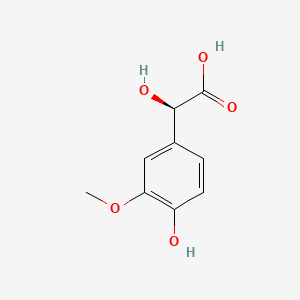

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCWMIAEPEHNQ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H](C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41093-71-4 | |

| Record name | Vanilmandelic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041093714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VANILMANDELIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19V3799SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of (-)-Vanilmandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vanilmandelic acid (VMA), a principal urinary metabolite of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862), is a critical biomarker in clinical diagnostics and a key molecule in various physiological processes. Its accurate synthesis and quantification are paramount for the diagnosis and monitoring of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma, as well as for research into catecholamine metabolism and its pathological aberrations. This technical guide provides an in-depth exploration of the biological and chemical synthesis pathways of this compound, complete with detailed experimental protocols and quantitative data to support researchers and professionals in drug development and clinical science.

Biological Synthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process primarily occurring in the liver, involving the concerted action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1] Two primary metabolic routes originating from the catecholamines, norepinephrine and epinephrine, converge to produce VMA.[1][2][3]

Monoamine Oxidase (MAO)-Initiated Pathway

In this pathway, norepinephrine and epinephrine are first deaminated by MAO to form the unstable intermediate, 3,4-dihydroxymandelic aldehyde. This aldehyde is then rapidly converted to 3,4-dihydroxymandelic acid (DHMA). Subsequently, DHMA is O-methylated by COMT to yield this compound.[2][3]

Catechol-O-Methyltransferase (COMT)-Initiated Pathway

Alternatively, COMT can first O-methylate norepinephrine and epinephrine to form normetanephrine (B1208972) and metanephrine, respectively. These methylated intermediates are then deaminated by MAO to produce 3-methoxy-4-hydroxymandelic aldehyde, which is finally oxidized by aldehyde dehydrogenase to this compound.[1][2][3]

The following diagram illustrates the interconnected enzymatic reactions in the biosynthesis of this compound.

Chemical Synthesis Pathway

The chemical synthesis of vanillylmandelic acid is a well-established process, most notably through the condensation of guaiacol (B22219) with glyoxylic acid. This method provides a racemic mixture of (±)-Vanilmandelic acid.

Condensation of Guaiacol and Glyoxylic Acid

This one-step reaction involves the electrophilic substitution of guaiacol with glyoxylic acid in an alkaline medium. The reaction is typically performed at low temperatures to control side reactions and improve yield.

The following diagram outlines the workflow for the chemical synthesis of (±)-Vanilmandelic acid.

Experimental Protocols

Protocol 1: Chemical Synthesis of (±)-Vanilmandelic Acid

This protocol is adapted from an improved procedure for the synthesis of DL-4-Hydroxy-3-methoxymandelic Acid.

Materials:

-

Guaiacol

-

Glyoxylic acid monohydrate

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Benzene (B151609) (for removal of unreacted guaiacol, optional)

-

Sodium sulfate (B86663) (anhydrous)

-

Crushed ice

-

Ice-salt bath

Procedure:

-

Prepare an alkaline solution of guaiacol: In a suitable reaction vessel equipped with a mechanical stirrer and surrounded by an ice-salt bath, combine a solution of 176 g (4.4 mol) of NaOH in 100 ml of water (pre-cooled to 15°C) with 1 kg of crushed ice. To this mixture, add 250 g (2.014 mol) of guaiacol with efficient stirring. The temperature of the solution should be maintained around -7°C.

-

Prepare a solution of glyoxylic acid: Dissolve 225 g (2.5 mol) of glyoxylic acid monohydrate in 400 ml of water and cool the solution in an ice bath.

-

Condensation reaction: Slowly add the ice-cold glyoxylic acid solution dropwise to the cold alkaline guaiacol solution over a period of 4 hours. Maintain the reaction temperature between 0 and -5°C with efficient stirring.

-

Stirring: After the addition is complete, continue to stir the reaction mixture for an additional 20 hours, allowing the temperature to slowly rise to approximately 20°C.

-

Workup:

-

Acidify the dark-brown solution with 375 ml of concentrated HCl.

-

Saturate the solution with approximately 700 g of sodium chloride.

-

(Optional) Extract with benzene (3 x 100 ml) to remove any unreacted guaiacol. Dry the benzene extract with anhydrous sodium sulfate.

-

Extract the aqueous layer with ethyl acetate (15 x 250 ml).

-

-

Purification: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude VMA. The crude product can be recrystallized from a suitable solvent system such as ethyl acetate-cyclohexane (1:2 v/v) or 2-butanone-cyclohexane (1:3 v/v) to obtain colorless crystals.

Expected Yield: 68–75%

Protocol 2: Quantification of Urinary VMA by LC-MS/MS

This protocol outlines a general "dilute-and-shoot" method for the analysis of VMA in urine.

Materials and Reagents:

-

Urine sample (24-hour collection with acid preservative, e.g., HCl or acetic acid)

-

This compound analytical standard

-

Deuterated this compound (VMA-d3) internal standard

-

Formic acid

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples and bring to room temperature.

-

Vortex the urine samples to ensure homogeneity.

-

Prepare a working internal standard solution of VMA-d3 in 0.1% formic acid in water.

-

In a microcentrifuge tube, add 50 µL of urine to 450 µL of the working internal standard solution.

-

Vortex the mixture and centrifuge to pellet any particulates.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

A gradient elution is typically employed to separate VMA from other urine matrix components.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both VMA and the internal standard (VMA-d3).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of VMA to VMA-d3 against the concentration of the VMA standards.

-

Determine the concentration of VMA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram provides a visual representation of the experimental workflow for urinary VMA analysis by LC-MS/MS.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and analysis of Vanilmandelic acid.

Table 1: Chemical Synthesis of (±)-Vanilmandelic Acid

| Parameter | Value | Reference |

| Starting Materials | Guaiacol, Glyoxylic Acid | |

| Reaction Type | Alkaline Condensation | |

| Temperature | 0 to -5 °C (addition), rising to 20°C | |

| Reaction Time | 24 hours | |

| Yield | 68–75% |

Table 2: Performance Characteristics of LC-MS/MS Method for Urinary VMA Quantification

| Parameter | Typical Value |

| Linearity Range | 0.5 - 100 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.50 µmol/L |

| Intra-assay Precision (CV%) | ≤ 3.88% |

| Inter-assay Precision (CV%) | ≤ 3.88% |

| Recovery | 85 - 109% |

Table 3: Normal Urinary VMA Reference Ranges

| Age Group | Reference Range (mg/24h) |

| Newborns | < 1.0 |

| Infants | < 2.0 |

| Children | 1.0 - 3.0 |

| Adolescents | 1.0 - 5.0 |

| Adults | < 6.8 |

Note: Reference ranges may vary slightly between laboratories.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and analysis of this compound, tailored for a scientific audience. The detailed biological and chemical synthesis pathways, along with robust experimental protocols and quantitative data, serve as a valuable resource for researchers and professionals in drug development and clinical diagnostics. The provided diagrams offer clear visual representations of the complex pathways and workflows involved. Accurate and reproducible synthesis and quantification of VMA are essential for advancing our understanding of catecholamine metabolism and for the clinical management of related disorders.

References

The Central Role of (-)-Vanilmandelic Acid in Catecholamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vanilmandelic acid (VMA) is the principal end-stage metabolite of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862).[1][2] Its quantification in urine serves as a vital biomarker for the diagnosis and therapeutic monitoring of several neuroendocrine tumors, particularly neuroblastoma and pheochromocytoma.[3][4] This technical guide provides a comprehensive overview of the role of VMA in catecholamine metabolism, detailing the underlying biochemical pathways, its clinical significance, and the analytical methodologies for its measurement.

Catecholamine Metabolism and the Genesis of VMA

The synthesis and degradation of catecholamines—dopamine, norepinephrine, and epinephrine—are intricate, enzymatically controlled processes. These crucial hormones and neurotransmitters are synthesized from the amino acid tyrosine.[5][6] Their catabolism into inactive metabolites is critical for terminating their physiological actions and is primarily orchestrated by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5][7]

VMA is the final metabolic product of both norepinephrine and epinephrine.[1][3] The degradation can occur via two main pathways:

-

MAO-Initiated Pathway: Norepinephrine and epinephrine are first deaminated by MAO to form 3,4-dihydroxymandelic aldehyde. This intermediate is then converted to 3,4-dihydroxymandelic acid (DHMA), which is subsequently O-methylated by COMT to yield VMA.[3]

-

COMT-Initiated Pathway: Alternatively, COMT can first O-methylate norepinephrine and epinephrine to form normetanephrine (B1208972) and metanephrine, respectively. These intermediates are then acted upon by MAO to form VMA.[3][5]

Dopamine, another primary catecholamine, is metabolized to homovanillic acid (HVA).[8]

Clinical Significance of VMA

Elevated urinary VMA levels are a strong indicator of the presence of catecholamine-secreting tumors.[3][9]

-

Neuroblastoma: This pediatric cancer of the sympathetic nervous system is the most common extracranial solid tumor in childhood.[10] The majority of neuroblastoma patients exhibit elevated urinary levels of VMA and/or HVA.[10][11] The ratio of VMA to HVA can also have prognostic value, with a lower ratio often suggesting a poorer prognosis.[12]

-

Pheochromocytoma and Paraganglioma: These are rare tumors of the adrenal medulla and extra-adrenal chromaffin tissue, respectively, that secrete high levels of catecholamines.[3][8] While elevated VMA can be indicative of these tumors, the measurement of plasma free metanephrines or urinary fractionated metanephrines is now considered the more sensitive and specific diagnostic test.[13][14]

VMA levels are also utilized for monitoring the effectiveness of treatment and for detecting tumor recurrence.[8][15] A decrease in VMA concentrations suggests a positive response to treatment, while stable or increasing levels may indicate ineffective treatment or tumor recurrence.[14]

Quantitative Data Summary

Table 1: Reference Ranges for Urinary VMA

| Age Group | 24-Hour Urine (mg/24h) | Random Urine (mg/g creatinine) |

| Newborns (<1 year) | < 1.0 - < 2.0[16] | < 25.0[15][17] |

| 1 year | < 22.5[15][17] | |

| Infants (1-3 years) | 1-3[16] | < 12.0 - < 18.0[18][19] |

| Children (2-4 years) | < 16.0[15][17] | |

| Children (3-5 years) | < 12.0[18] | |

| Children (5-9 years) | < 12.0[17] | |

| Children (5-10 years) | < 9.0[18] | |

| Adolescents (10-14 years) | < 8.0[17] | |

| Adolescents | 1-5[16] | |

| Adults/Older Adults (≥15 years) | < 6.8 - < 8.0[16][17] | < 8.0[18] |

Note: Reference ranges can vary between laboratories. It is crucial to consult the specific laboratory's reference values for accurate interpretation.

Table 2: Diagnostic Performance of VMA vs. Metanephrines for Pheochromocytoma

| Test | Sensitivity | Specificity |

| Urinary VMA | 28-90%[13] | 85-100%[13] |

| Plasma Free Metanephrines | 96-100%[13] | 89-98%[13] |

| Urinary Fractionated Metanephrines | 86-97%[13] | 86-95%[13] |

Experimental Protocols

Accurate quantification of VMA is paramount for its clinical utility. Several analytical methods are employed, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standards due to their high sensitivity and specificity.[20][21]

Sample Collection and Preparation

Proper sample collection and patient preparation are critical to avoid erroneous results.

-

Collection: A 24-hour urine collection is the preferred sample type.[9][10] The collection container should contain an acid preservative, such as hydrochloric acid (HCl), to maintain a pH between 1 and 5.[16][22]

-

Patient Preparation: Patients should be advised to avoid certain foods and medications for at least 48-72 hours prior to and during collection, as they can interfere with the assay.[4][12]

-

Foods to Avoid: Coffee, tea, bananas, chocolate, cocoa, citrus fruits, and vanilla-containing products.[4][12]

-

Medications that may interfere: A range of medications can affect VMA levels, including appetite suppressants, caffeine, clonidine, levodopa, and MAO inhibitors.[8][12] Discontinuation of any medication should only be done under the guidance of a healthcare professional.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Dilute a urine sample to a standardized creatinine (B1669602) concentration (e.g., 2 mg/dL).[23][24]

-

Add a known amount of a deuterated internal standard (e.g., VMA-d3) to the diluted urine.[23]

-

Acidify the sample with HCl.[23]

-

Perform a liquid-liquid extraction of VMA and the internal standard using an organic solvent like ethyl acetate.[23][25]

-

Evaporate the organic extract to dryness under a stream of nitrogen.[23]

-

-

Derivatization:

-

Reconstitute the dried residue in a derivatizing agent, such as a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.[20][23]

-

This step converts the polar VMA into a more volatile trimethylsilyl (B98337) derivative suitable for gas chromatography.[26]

-

-

GC-MS Analysis:

-

Quantification:

-

The concentration of VMA in the original sample is determined by comparing the response of the VMA derivative to that of the internal standard against a calibration curve.[23]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

-

Sample Preparation:

-

Thaw frozen urine samples and vortex to ensure homogeneity.[27]

-

Prepare a working solution of the internal standard (e.g., VMA-d3) in a suitable solvent (e.g., 0.1% formic acid in water).[27]

-

Perform a "dilute-and-shoot" method by adding a small volume of urine (e.g., 50 µL) to a larger volume of the internal standard solution (e.g., 450 µL).[27]

-

Centrifuge the mixture to pellet any particulates.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant from the prepared sample into the LC-MS/MS system.

-

The liquid chromatograph separates VMA from other urinary components.

-

The tandem mass spectrometer provides highly selective and sensitive detection and quantification of VMA and the internal standard.

-

-

Quantification:

Conclusion

This compound is a clinically pivotal biomarker, central to the biochemistry of catecholamines. Its precise measurement is indispensable for the diagnosis and management of neuroblastoma and can be informative in the assessment of other catecholamine-secreting tumors. A thorough understanding of the metabolic pathways leading to VMA formation, the clinical context of its elevation, and the intricacies of its analytical measurement is essential for researchers, scientists, and drug development professionals engaged in related fields. The continued refinement of analytical techniques such as LC-MS/MS will further enhance the clinical utility of this important metabolite.

References

- 1. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 2. Vanillylmandelic acid | TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. Vanillylmandelic Acid (VMA), Random Urine - LabCorp (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 6. PathWhiz [pathbank.org]

- 7. Catecholamine - Wikipedia [en.wikipedia.org]

- 8. testing.com [testing.com]

- 9. Vanilmandelic acid (VMA) test: what it is, symptoms and treatment | Top Doctors [topdoctors.co.uk]

- 10. labpedia.net [labpedia.net]

- 11. Scoring system for diagnosis and pretreatment risk assessment of neuroblastoma using urinary biomarker combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. droracle.ai [droracle.ai]

- 14. benchchem.com [benchchem.com]

- 15. mayocliniclabs.com [mayocliniclabs.com]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 18. Vanillylmandelic Acid, Urine | MLabs [mlabs.umich.edu]

- 19. labcorp.com [labcorp.com]

- 20. benchchem.com [benchchem.com]

- 21. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. wardelab.com [wardelab.com]

- 23. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography–Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

(-)-Vanilmandelic Acid: A Comprehensive Technical Guide to its Role as a Neuroblastoma Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from neural crest cells, is the most common extracranial solid tumor in children. A key characteristic of neuroblastoma is the overproduction of catecholamines, leading to elevated levels of their metabolites in urine. Among these, (-)-Vanilmandelic acid (VMA) has emerged as a crucial biomarker for the diagnosis, prognosis, and monitoring of neuroblastoma. This in-depth technical guide provides a comprehensive overview of VMA as a biomarker, including its biochemical basis, clinical significance, and detailed analytical methodologies for its quantification.

Biochemical Basis: The Catecholamine Metabolism Pathway

This compound is the major end-product of the metabolism of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). The synthesis and degradation of these neurotransmitters are tightly regulated by a series of enzymatic reactions. In neuroblastoma cells, dysregulation of this pathway leads to the excessive production and excretion of VMA.

The biochemical cascade begins with the amino acid tyrosine, which is converted to L-DOPA by tyrosine hydroxylase. Subsequent enzymatic steps lead to the formation of dopamine, norepinephrine, and epinephrine. The catabolism of norepinephrine and epinephrine to VMA is primarily mediated by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The process can follow two main routes, both culminating in the formation of VMA.

Caption: Catecholamine biosynthesis and degradation pathway leading to VMA.

Clinical Significance of this compound

The clinical utility of VMA as a biomarker for neuroblastoma is well-established. Its measurement in urine is a non-invasive method that aids in several aspects of patient management.

Diagnosis

Elevated urinary VMA levels are found in approximately 90% of neuroblastoma cases.[1] This makes VMA a highly sensitive and specific marker for the initial diagnosis of the disease. When combined with the measurement of another catecholamine metabolite, homovanillic acid (HVA), the diagnostic accuracy is further improved.

Prognosis

The level of VMA at diagnosis and its ratio to HVA can provide valuable prognostic information. A low VMA/HVA ratio has been associated with a poorer prognosis, potentially indicating a less differentiated tumor. Conversely, high VMA levels have been linked to more favorable biological features of the tumor.

Monitoring Treatment Response and Detecting Relapse

Serial monitoring of urinary VMA levels is a valuable tool for assessing the patient's response to therapy. A significant decrease in VMA concentrations following treatment indicates a positive response. Conversely, persistently elevated or rising VMA levels may suggest residual disease or tumor recurrence, often preceding clinical or radiological evidence of relapse.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data regarding the clinical performance of VMA as a neuroblastoma biomarker.

Table 1: Diagnostic Performance of Urinary VMA in Neuroblastoma

| Study/Parameter | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |

| Rathnakumar G, et al. (2019)[1] | 91% | 94.4% | 97.8% | 85% |

| Tuchman M, et al. (1985) | High correlation with 24-hour collection, no false positives/negatives reported | High correlation with 24-hour collection, no false positives/negatives reported | Not specified | Not specified |

| Strenger V, et al. (2007) | 80.7% | Not specified | Not specified | Not specified |

Table 2: Age-Related Reference Ranges for Urinary VMA (mg/g creatinine)

| Age Group | Upper Reference Limit |

| < 1 year | < 25 |

| 1 - 2 years | < 20 |

| 2 - 5 years | < 15 |

| 5 - 10 years | < 10 |

| 10 - 15 years | < 8 |

| > 15 years | < 7 |

Note: Reference ranges can vary between laboratories and methodologies. The values presented are for illustrative purposes.

Table 3: Correlation of VMA/HVA Ratio with Prognostic Factors

| VMA/HVA Ratio | Associated Prognosis | Correlation with N-myc Amplification |

| High (>1.5) | Generally favorable | Often negative |

| Low (<1.0) | Often unfavorable | May be associated with amplification |

Experimental Protocols

Accurate and reliable quantification of urinary VMA is paramount for its clinical utility. Several analytical methods are available, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.

Patient Preparation and Sample Collection

To ensure accurate results, it is crucial to minimize pre-analytical variables.

-

Dietary Restrictions: For 48-72 hours prior to and during urine collection, patients should avoid foods and medications that can interfere with VMA levels. These include vanilla-containing foods, citrus fruits, bananas, chocolate, and certain medications like aspirin (B1665792) and antihypertensives.

-

Urine Collection: A 24-hour urine collection is traditionally the preferred method. However, random urine samples, with VMA levels normalized to creatinine (B1669602) concentration, have also been shown to be reliable, particularly in pediatric patients.

-

Sample Preservation: Urine samples should be acidified to a pH between 2 and 4 with hydrochloric acid (HCl) or acetic acid to ensure the stability of VMA. Samples should be refrigerated during and after collection and can be stored frozen for longer periods.

Method 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

This method offers high sensitivity and specificity for VMA quantification.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw frozen urine samples and centrifuge to remove particulate matter.

-

Acidify the urine sample to approximately pH 1.0 with concentrated HCl.

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak acid to remove interfering substances.

-

Elute VMA from the cartridge with a suitable solvent, such as methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

-

-

HPLC-ED Analysis:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and a C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a phosphate (B84403) buffer with an organic modifier like methanol or acetonitrile, adjusted to an acidic pH.

-

Electrochemical Detector: An electrochemical detector with a glassy carbon working electrode set at an oxidizing potential (e.g., +0.75 V).

-

Quantification: VMA is identified based on its retention time and quantified by comparing its peak area to that of a known standard.

-

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that is becoming the gold standard for VMA analysis.

-

Sample Preparation ("Dilute-and-Shoot"):

-

Thaw frozen urine samples and centrifuge.

-

Add an internal standard (e.g., deuterated VMA) to the urine sample.

-

Dilute the sample with a suitable buffer or mobile phase.

-

Directly inject the diluted sample into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

LC System: A high-pressure or ultra-high-pressure liquid chromatography system with a reverse-phase column.

-

Mobile Phase: A gradient elution using a combination of an aqueous phase with a weak acid (e.g., formic acid) and an organic phase (e.g., methanol or acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for VMA and its internal standard for highly selective detection and quantification.

-

Quantification: The concentration of VMA is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against a calibration curve.

-

Mandatory Visualizations

Experimental Workflow for VMA Quantification

The following diagram illustrates a typical workflow for the analysis of urinary VMA.

Caption: General workflow for urinary VMA analysis.

Clinical Decision-Making Logic

The following diagram outlines the logical flow of clinical decision-making based on urinary VMA levels in the context of suspected neuroblastoma.

Caption: Clinical decision-making based on VMA levels.

Conclusion

This compound is an indispensable biomarker in the clinical management of neuroblastoma. Its high sensitivity and specificity for diagnosis, coupled with its prognostic and monitoring value, make it a cornerstone of patient care. The continuous refinement of analytical methodologies, such as LC-MS/MS, further enhances the accuracy and reliability of VMA quantification. For researchers and drug development professionals, a thorough understanding of the biochemical basis, clinical significance, and analytical considerations of VMA is essential for advancing the diagnosis and treatment of this challenging pediatric cancer.

References

Chemical properties and structure of (-)-Vanilmandelic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and metabolic significance of (-)-Vanilmandelic acid (VMA). VMA is the main urinary metabolite of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862) and serves as a critical biomarker for diagnosing and monitoring neuroblastoma and other catecholamine-secreting tumors.[1][2][3]

Chemical Properties and Structure

This compound, a member of the methoxyphenols class of organic compounds, is characterized by a vanillyl group attached to a mandelic acid core.[4][5] Its structure includes a chiral center, resulting in two enantiomers: (+)- and this compound. The levorotatory (-)-form is the naturally occurring enantiomer in human metabolism.

Physicochemical Data

A summary of the key physicochemical properties of Vanilmandelic acid is presented in the table below. Data for the specific (-)-enantiomer is provided where available; otherwise, data for the racemic mixture (DL-Vanilmandelic acid) is indicated.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid | [6] |

| Synonyms | (-)-VMA, D-Vanillylmandelic acid | [6] |

| Chemical Formula | C₉H₁₀O₅ | [4][6] |

| Molecular Weight | 198.17 g/mol | [4][6] |

| Melting Point | 152 °C (decomposes) for D-form | [1] |

| 132-134 °C (decomposes) for DL-form | [7] | |

| Boiling Point | 295.48 °C (rough estimate for DL-form) | Not available for (-)-form |

| Solubility | Freely soluble in water and acetone. Moderately soluble in ether and acetonitrile (B52724). Sparingly soluble in benzene (B151609). Soluble in DMSO (45 mg/mL). | [1][8] |

| pKa | Not available | |

| Optical Rotation [α]D²³ | -131° (c = 0.7) | [1] |

Structure and Stereochemistry

The chemical structure of this compound consists of a benzene ring substituted with a hydroxyl group, a methoxy (B1213986) group, and a hydroxyacetic acid moiety. The stereochemistry at the alpha-carbon of the acetic acid side chain is of the (R)-configuration, which is responsible for its levorotatory optical activity.

Key Functional Groups:

-

Carboxylic Acid: Confers acidic properties and allows for salt formation.

-

Hydroxyl Groups (alcoholic and phenolic): Contribute to its polarity and solubility in polar solvents.

-

Methoxy Group: Influences the electronic properties of the aromatic ring.

-

Chiral Center: Results in optical activity.

Metabolic Pathway of this compound

This compound is the end-product of the metabolism of the catecholamines, epinephrine and norepinephrine.[8] The metabolic conversion is primarily carried out by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) in the liver.[9][10] The pathway involves several intermediate metabolites, including normetanephrine (B1208972) and metanephrine.[11] The quantification of VMA in urine is a key diagnostic tool for diseases involving excess catecholamine production.[3]

Caption: Metabolic pathway of catecholamine degradation to this compound.

Experimental Protocols

Synthesis of DL-Vanillylmandelic Acid

An improved one-step condensation procedure allows for the synthesis of DL-Vanillylmandelic Acid in a 68-75% yield.[12][13]

Materials:

-

Glyoxylic acid monohydrate

-

Sodium hydroxide (B78521)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Sodium chloride

-

Ethyl acetate (B1210297)

-

Benzene

-

Sodium sulfate

Procedure:

-

Prepare an ice-cold alkaline solution of guaiacol by combining a solution of sodium hydroxide in water with crushed ice and then adding guaiacol with efficient stirring, maintaining the temperature at -7°C.

-

Slowly add an ice-cold aqueous solution of glyoxylic acid dropwise to the guaiacol solution over 4 hours, keeping the reaction temperature between 0 to -5°C.

-

Continue stirring the solution for an additional 20 hours, allowing the temperature to rise to approximately 20°C.

-

Acidify the resulting dark-brown solution with concentrated hydrochloric acid.

-

Saturate the solution with sodium chloride.

-

Extract any unreacted guaiacol with benzene.

-

Extract the aqueous layer repeatedly with ethyl acetate.

-

Dry the combined ethyl acetate extracts with sodium sulfate.

-

Concentrate the solution to yield DL-Vanillylmandelic Acid.

Analysis of Vanillylmandelic Acid in Urine by HPLC-ED

This protocol describes the quantification of VMA in urine samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) after solid-phase extraction (SPE).[14]

Materials:

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase: Acetate-phosphate buffer (pH 2.5) with a gradient of acetonitrile

-

VMA standard solutions

-

Internal standard solution

-

Solid-phase extraction (SPE) cartridges

-

Urine samples

Procedure:

-

Sample Preparation (SPE):

-

Thaw frozen urine samples and centrifuge to remove particulates.

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load a specific volume of acidified urine onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute VMA using an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC-ED Analysis:

-

Equilibrate the HPLC-ED system with the C18 column and mobile phase until a stable baseline is achieved.

-

Set the detection potential to +1.1 V and the detection wavelength to 279 nm.

-

Inject the prepared sample (20 µL).

-

Run the chromatographic separation using a gradient elution (increasing acetonitrile from 5% to 25% in 10 minutes) with a flow rate of 1 mL/min.

-

Quantify VMA concentration by comparing the peak area to that of the standard solutions.

-

Analysis of Vanillylmandelic Acid in Urine by LC-MS/MS

A robust and sensitive method for urinary VMA determination involves microextraction by packed sorbent (MEPS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

Materials:

-

LC-MS/MS system with an electrospray source

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

MEPS device with appropriate stationary phase

-

VMA standard solutions and deuterated internal standard (VMA-d3)

-

Urine samples

Procedure:

-

Sample Preparation (MEPS):

-

Dilute urine samples.

-

Perform extraction using the MEPS device by drawing and ejecting the sample through the packed sorbent for a set number of cycles.

-

Wash the sorbent.

-

Elute VMA with an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Achieve chromatographic separation on a HILIC column using a gradient elution.

-

Detect VMA using multiple reaction monitoring (MRM) in negative ion mode.

-

Quantify VMA by comparing the response to the internal standard.

-

This method offers high throughput with a sample preparation time of approximately 3 minutes per sample and requires only a small sample volume (10 µL).[15]

Caption: General experimental workflow for the analysis of urinary Vanilmandelic Acid.

References

- 1. Vanilmandelic Acid [drugfuture.com]

- 2. Vanillylmandelic Acid (VMA) [benchchem.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. [Figure, Catecholamine Metabolism. This flow chart...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Vanillyl mandelic acid, 99% 55-10-7 India [ottokemi.com]

- 8. Vanillylmandelic acid | TargetMol [targetmol.com]

- 9. Vanilmandelic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Evolution of Vanillylmandelic Acid Analysis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vanillylmandelic acid (VMA), the principal urinary metabolite of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862), is a critical biomarker for the diagnosis and monitoring of neuroendocrine tumors, particularly neuroblastoma in children. The historical trajectory of VMA analysis showcases the remarkable advancements in analytical chemistry, evolving from foundational colorimetric techniques to highly sensitive and specific chromatographic methods. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving methodologies of VMA analysis. It includes detailed experimental protocols for key techniques, a comparative analysis of their performance, and the biochemical context of VMA metabolism.

Discovery and Clinical Significance

The journey of Vanillylmandelic acid (VMA) from a metabolic byproduct to a crucial clinical biomarker began in the mid-20th century. In 1957, Marvin D. Armstrong, A. McMillan, and K.N. Shaw first identified 3-methoxy-4-hydroxy-D-mandelic acid (VMA) as a urinary metabolite of norepinephrine.[1][2][3] This discovery laid the groundwork for its clinical application. Shortly thereafter, elevated urinary VMA levels were strongly associated with catecholamine-secreting tumors, most notably neuroblastoma and pheochromocytoma.[4] These tumors lead to an overproduction of epinephrine and norepinephrine, which are subsequently metabolized to VMA. Consequently, the quantification of urinary VMA provides a non-invasive means to diagnose and monitor the activity of these tumors.[4]

The Catecholamine Metabolism Pathway

Understanding the biochemical pathway of catecholamine metabolism is essential for interpreting VMA levels. The synthesis of VMA is the culmination of a metabolic cascade involving the key enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

Evolution of Analytical Methodologies

The analytical techniques for VMA determination have evolved from simple, less specific colorimetric assays to highly sensitive and specific chromatographic methods.

Early Methods: Colorimetric and Paper Chromatography

3.1.1. The Pisano Method (Colorimetric)

One of the earliest and most widely adopted methods for VMA determination was a spectrophotometric procedure developed by Pisano, Crout, and Abraham in 1962.[1][5] While foundational, this method was susceptible to interference from various dietary and medicinal compounds.[4]

Experimental Protocol: Pisano Method (Illustrative)

-

Sample Preparation: A 24-hour urine sample is collected with an acid preservative (e.g., 10 mL of 6N HCl) to maintain a pH between 2 and 3.

-

Extraction: VMA is extracted from the acidified urine using an organic solvent such as ethyl acetate.

-

Oxidation: The extracted VMA is oxidized to vanillin (B372448) using sodium metaperiodate.

-

Vanillin Extraction: The newly formed vanillin is extracted into toluene.

-

Color Development: The vanillin is then extracted into an aqueous solution of potassium carbonate.

-

Spectrophotometry: The absorbance of the final solution is measured at 360 nm. The concentration of VMA is proportional to the absorbance.

3.1.2. Paper Chromatography

Paper chromatography offered an improvement in specificity over colorimetric methods for the semi-quantitative estimation of VMA. However, it was a laborious technique with lower resolution compared to modern methods.

Experimental Protocol: Paper Chromatography for VMA (Illustrative)

-

Sample Preparation: An aliquot of a 24-hour urine collection is acidified.

-

Extraction: VMA is extracted from the urine using an organic solvent.

-

Spotting: The concentrated extract is spotted onto a starting line on a sheet of chromatography paper.

-

Development: The paper is suspended in a chromatography tank containing a developing solvent system (e.g., isopropanol-ammonia-water). The solvent moves up the paper via capillary action, separating the components of the extract.

-

Visualization: After the solvent front has moved a sufficient distance, the paper is removed and dried. The separated compounds are visualized by spraying with a chromogenic agent, such as diazotized p-nitroaniline, which reacts with VMA to form a colored spot.[6]

-

Quantification: The amount of VMA can be estimated by comparing the size and intensity of the spot to those of known standards run on the same chromatogram.

Modern Methods: HPLC, GC-MS, and LC-MS/MS

The advent of modern chromatographic techniques has significantly enhanced the sensitivity, specificity, and throughput of VMA analysis.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS), is a widely used method for VMA quantification.[7][8]

Experimental Protocol: HPLC with UV/Electrochemical Detection

-

Sample Preparation: A 24-hour urine sample is collected with an acid preservative and centrifuged to remove particulates.

-

Solid-Phase Extraction (SPE): The urine sample is passed through a C18 SPE cartridge to clean up the sample and concentrate the VMA.

-

Chromatographic Separation: An aliquot of the purified extract is injected into an HPLC system equipped with a C18 reversed-phase column. VMA is separated from other urinary components using a mobile phase, typically a buffer/organic solvent mixture (e.g., phosphate (B84403) buffer and methanol).[9]

-

Detection: VMA is detected using a UV detector at approximately 280 nm or, for higher sensitivity, an electrochemical detector.[9]

-

Quantification: The concentration of VMA is determined by comparing the peak area of the sample to that of a known standard.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides very high specificity and sensitivity for VMA analysis due to the definitive identification of VMA based on its unique mass spectrum.[10]

Experimental Protocol: GC-MS

-

Sample Preparation and Extraction: Similar to HPLC, a 24-hour urine sample is acidified and extracted.

-

Derivatization: VMA is a polar and non-volatile compound, making it unsuitable for direct GC analysis. Therefore, it must be chemically modified (derivatized) to increase its volatility. A common method is silylation, where VMA is treated with a reagent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.[10]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up, allowing for the separation of the VMA derivative from other compounds.

-

Mass Spectrometry Detection: The separated compounds enter a mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then detects and quantifies the characteristic fragments of the VMA derivative.

Quantitative Data Summary

The performance characteristics of VMA analysis methods have improved significantly with technological advancements.

| Analytical Method | Typical Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Sensitivity | Specificity |

| Colorimetric (Pisano) | Up to 50 mg/L[11] | ~1.2 mg/L[11] | 92-100[11] | Moderate | Low |

| Paper Chromatography | Semi-quantitative | N/A | Variable | Low-Moderate | Moderate |

| HPLC with ECD | 40 - 2000 µg/L | 15 µg/L[9] | ~98[9] | High | High |

| GC-MS | 1.0 - 14 µg/mL | 1.0 µg/mL | 95-97 | Very High | Very High |

| LC-MS/MS | 1.0 - 250 µM[12] | 0.125 µmol/L[12] | >90[8] | Very High | Excellent |

Note: The values presented are illustrative and can vary between laboratories and specific protocols.

Reference Ranges for Urinary VMA

Normal VMA excretion rates vary with age. The following are typical reference ranges for a 24-hour urine collection.

| Age Group | Reference Range (mg/24h) |

| Newborns | < 1.0[4] |

| Infants | < 2.0[4] |

| Children | 1-3[4] |

| Adolescents | 1-5[4] |

| Adults | < 6.8[4] |

Conclusion

The analysis of vanillylmandelic acid has undergone a profound evolution, from early, interference-prone colorimetric methods to the highly robust, sensitive, and specific chromatographic techniques employed today. This progression has significantly improved the diagnostic accuracy for neuroblastoma and other catecholamine-secreting tumors. For researchers, scientists, and drug development professionals, a thorough understanding of these analytical methods, their principles, and their performance characteristics is paramount for the accurate interpretation of VMA levels in both clinical and research settings. The continued refinement of analytical methodologies, particularly in the realm of mass spectrometry, promises further enhancements in the clinical utility of this vital biomarker.

References

- 1. 3-Methoxy-4-hydroxy-D-mandelic acid, a urinary metabolite of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the formation of 3-methoxy-4-hydroxy-D-mandelic acid, a urinary metabolite of norepinephrine and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The determination of 3-methoxy 4-hydroxy mandelic acid in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vanillylmandelic Acid (VMA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 5. Modification of the Pisano method for vanilmandelic acid using high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paper-chromatographic quantitation of 4-hydroxy-3-methoxymandelic acid (VMA) in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid-chromatographic determination of vanillylmandelic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary vanilmandelic acid determination using column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Vanillylmandelic Acid and its Relation to Pheochromocytoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vanillylmandelic acid (VMA) is an end-stage metabolite of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). Its measurement in urine has historically been a cornerstone in the biochemical diagnosis of catecholamine-secreting tumors, such as pheochromocytoma and neuroblastoma. Pheochromocytomas are rare neuroendocrine tumors originating from chromaffin cells of the adrenal medulla, characterized by the excessive production and secretion of catecholamines, leading to a range of severe cardiovascular and metabolic complications. This technical guide provides a comprehensive overview of the biochemistry of VMA, its clinical relevance in the context of pheochromocytoma, detailed experimental protocols for its quantification, and a summary of relevant quantitative data. While the diagnostic paradigm for pheochromocytoma has shifted towards the measurement of plasma and urinary metanephrines due to their superior diagnostic sensitivity, understanding the role and measurement of VMA remains pertinent for research, historical data interpretation, and in specific clinical scenarios.

Introduction to (-)-Vanillylmandelic Acid and Pheochromocytoma

(-)-Vanillylmandelic acid (VMA) is a major metabolite of the catecholamines epinephrine and norepinephrine, produced primarily in the liver and excreted in the urine.[1] Its clinical significance lies in its utility as a biomarker for tumors that secrete catecholamines.[1] Pheochromocytomas are neuroendocrine tumors arising from the chromaffin cells of the adrenal medulla that synthesize and secrete large amounts of catecholamines.[2] The overproduction of these hormones can lead to sustained or paroxysmal hypertension, severe headaches, palpitations, and sweating.[3] Untreated, pheochromocytoma can have devastating consequences, making accurate and timely diagnosis crucial.

Historically, the measurement of urinary VMA was a primary screening test for pheochromocytoma.[3] However, current clinical practice guidelines from organizations such as the Endocrine Society and the North American Neuroendocrine Tumor Society (NANETS) recommend the measurement of plasma free metanephrines or urinary fractionated metanephrines as the first-line diagnostic tests due to their higher sensitivity and specificity.[2][4] VMA testing is now considered a less specific test for pheochromocytoma, with a false-positive rate greater than 15%.[5]

Biochemical Pathway of (-)-Vanillylmandelic Acid Formation

The biosynthesis of VMA from epinephrine and norepinephrine is a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6] The metabolism can proceed via two main pathways:

-

Pathway 1: Epinephrine and norepinephrine are first metabolized by COMT to form metanephrine (B195012) and normetanephrine, respectively. These intermediates are then oxidatively deaminated by MAO to form 3-methoxy-4-hydroxymandelic aldehyde, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to VMA.[7]

-

Pathway 2: Alternatively, epinephrine and norepinephrine can first be acted upon by MAO to produce 3,4-dihydroxymandelic aldehyde. This is then oxidized to 3,4-dihydroxymandelic acid (DHMA), which is finally O-methylated by COMT to form VMA.[6]

In pheochromocytoma, the continuous and unregulated production of catecholamines leads to a significant increase in the urinary excretion of their metabolites, including VMA.[5] Pheochromocytomas contain significantly larger amounts of norepinephrine, dopamine, metanephrine, normetanephrine, and vanillylmandelic acid compared to normal adrenal medullae.[8]

Signaling Pathways in Pheochromocytoma

The development of pheochromocytoma is often linked to germline or somatic mutations in specific susceptibility genes. These mutations disrupt normal cellular signaling, leading to uncontrolled cell growth and catecholamine production. The major signaling pathways implicated in pheochromocytoma tumorigenesis can be broadly categorized into two clusters:

-

Cluster 1: Pseudohypoxia-Related Pathways: This cluster involves mutations in genes such as VHL, SDHx (succinate dehydrogenase subunits), and FH (fumarate hydratase). These mutations lead to the stabilization of hypoxia-inducible factors (HIFs) even under normoxic conditions (a state known as pseudohypoxia). The accumulation of oncometabolites like succinate (B1194679) and fumarate (B1241708) inhibits prolyl hydroxylases, preventing the degradation of HIF-α. Stabilized HIF-α translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, cell proliferation, and survival.

-

Cluster 2: Kinase Signaling Pathways: This cluster includes mutations in genes like RET, NF1, TMEM127, and MAX. These mutations lead to the abnormal activation of kinase signaling cascades, including the PI3K/AKT/mTOR and RAS/MAPK pathways. These pathways are crucial for regulating cell growth, differentiation, and apoptosis. Their constitutive activation contributes to tumor development.

Quantitative Data Summary

The following tables summarize quantitative data regarding urinary VMA levels in healthy individuals and patients with pheochromocytoma, as well as a comparison of the diagnostic accuracy of VMA with other biochemical tests.

Table 1: Urinary (-)-Vanillylmandelic Acid Reference Ranges in Healthy Individuals

| Age Group | VMA (mg/24 hours) | VMA (μmol/24 hours) |

| Newborns (<1 month) | < 1.0[5] | < 5.1 |

| Infants (1 month - 2 years) | < 2.0[5] | < 10.1 |

| Children (2-4 years) | 1.0 - 3.0[5] | 5.1 - 15.1 |

| Children (5-9 years) | 2.0 - 3.2[9] | 10.1 - 16.1 |

| Adolescents (10-19 years) | 2.3 - 5.2[9] | 11.6 - 26.2 |

| Adults | < 6.8[5] | < 35 |

Note: Reference ranges can vary between laboratories and analytical methods.

Table 2: Diagnostic Accuracy of Biochemical Tests for Pheochromocytoma

| Test | Sensitivity (%) | Specificity (%) |

| Urinary VMA | 72[10] | 96[10] |

| 66.3[7] | 97.7[7] | |

| Urinary Catecholamines | 84[10] | 99[10] |

| Urinary Free Metanephrines | 100[10] | 94[10] |

| Plasma Free Metanephrines | 100[7] | 93.2[7] |

Experimental Protocols for (-)-Vanillylmandelic Acid Quantification

Accurate quantification of urinary VMA is critical for its clinical and research applications. The following sections provide detailed methodologies for the most common analytical techniques.

Specimen Collection and Preparation

Proper specimen collection and handling are paramount to ensure the accuracy of VMA measurements.

-

Patient Preparation: For 2-3 days prior to and during collection, patients should avoid consuming foods and beverages that can interfere with the assay, including coffee, tea, bananas, chocolate, cocoa, citrus fruits, and vanilla-containing products.[5] Certain medications, such as salicylates and antihypertensive agents, may also need to be discontinued (B1498344) under medical supervision.

-

24-Hour Urine Collection: A 24-hour urine specimen is the standard for VMA analysis. The collection should be done in a container with a preservative, typically 25 mL of 50% acetic acid or 6N HCl, to maintain a pH between 1 and 5.[5][11] The total volume of the collected urine must be recorded.

-

Random Urine Collection: For pediatric patients, a random urine sample may be used. The urine pH should be adjusted to 1-5 with acid immediately after collection.[5] Results are often expressed as a ratio to urinary creatinine (B1669602) to account for variations in urine concentration.

Solid-Phase Extraction (SPE) for Sample Clean-up

Solid-phase extraction is a common sample preparation step to remove interfering substances from the urine matrix before chromatographic analysis.

-

Principle: SPE separates components of a mixture based on their physical and chemical properties. A sorbent material is chosen to retain the analyte of interest while allowing interfering compounds to pass through.

-

Typical Protocol:

-

Conditioning: A C18 SPE cartridge is conditioned according to the manufacturer's instructions, typically with methanol (B129727) followed by water.

-

Loading: An aliquot of the acidified urine sample is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove unretained interfering compounds.

-

Elution: VMA is eluted from the cartridge using an appropriate organic solvent, such as methanol or ethyl acetate.[10]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.[10]

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

HPLC-ED is a sensitive and specific method for the quantification of VMA.

-

Principle: VMA is separated from other urinary components on a reverse-phase HPLC column. The eluting VMA is then detected by an electrochemical detector, which measures the current generated by its oxidation.

-

Instrumentation:

-

HPLC system with a gradient pump and autosampler.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Electrochemical detector with a glassy carbon working electrode.

-

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase is an acetate-phosphate buffer at a low pH (e.g., 2.5) with a gradient of an organic modifier like acetonitrile.[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Potential: Approximately +0.7 to +0.8 V.

-

-

Quantification: VMA concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of VMA. An internal standard is often used to correct for variations in extraction and injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for VMA analysis, often considered a reference method.

-

Principle: Volatile derivatives of VMA are separated by gas chromatography and detected by a mass spectrometer, which provides structural information for definitive identification and quantification.

-

Derivatization: VMA is a non-volatile compound and requires derivatization to increase its volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Instrumentation:

-

Gas chromatograph with a capillary column (e.g., DB-5ms).

-

Mass spectrometer (quadrupole or ion trap).

-

-

GC-MS Parameters:

-

Injection Mode: Splitless.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.

-

Ionization Mode: Electron Impact (EI).

-

Mass Analysis: Selected Ion Monitoring (SIM) is used to enhance sensitivity and specificity by monitoring characteristic ions of the VMA derivative.

-

-

Quantification: Quantification is typically performed using a stable isotope-labeled internal standard (e.g., VMA-d3) and a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples.

-

Principle: This is a competitive immunoassay where VMA in the sample competes with a labeled VMA for binding to a limited number of anti-VMA antibody binding sites. The amount of bound labeled VMA is inversely proportional to the concentration of VMA in the sample.

-

Typical Protocol:

-

Sample and Standard Preparation: Urine samples are diluted, and a series of VMA standards are prepared.

-

Competition: The diluted samples and standards are added to microplate wells coated with anti-VMA antibodies, followed by the addition of enzyme-conjugated VMA. The plate is incubated to allow for competitive binding.

-

Washing: The wells are washed to remove unbound reagents.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to a colored product.

-

Reaction Stoppage and Measurement: The enzyme reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Quantification: The concentration of VMA in the samples is determined by interpolating their absorbance values on a standard curve generated from the standards.

Diagnostic Workflow for Pheochromocytoma

The following diagram illustrates the current recommended diagnostic workflow for pheochromocytoma, highlighting the primary role of metanephrine testing.

Conclusion

(-)-Vanillylmandelic acid remains a significant biomarker in the field of neuroendocrine tumors. While its role in the primary diagnosis of pheochromocytoma has been largely superseded by the more sensitive and specific measurement of metanephrines, a thorough understanding of VMA's biochemistry, its historical context in diagnosis, and the methodologies for its accurate quantification is essential for researchers, scientists, and drug development professionals. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for those working in areas related to catecholamine metabolism and neuroendocrine oncology. The continued study of metabolites like VMA, in conjunction with newer biomarkers and advanced analytical techniques, will further enhance our understanding and management of pheochromocytoma and other related disorders.

References

- 1. The Genetic Basis of Pheochromocytoma and Paraganglioma: Implications for Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pheopara.org [pheopara.org]

- 3. ELISA实验方法 [sigmaaldrich.com]

- 4. Signaling pathways in pheochromocytomas and paragangliomas: prospects for future therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 7. academic.oup.com [academic.oup.com]

- 8. UiO-66-based metal–organic framework for dispersive solid-phase extraction of vanillylmandelic acid from urine before analysis by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mayocliniclabs.com [mayocliniclabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to (-)-Vanilmandelic Acid: Precursors, Metabolites, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-Vanilmandelic acid (VMA), a critical end-stage metabolite of the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). An understanding of its biochemical origins, metabolic pathways, and methods of quantification is essential for researchers in neurochemistry, oncology, and pharmacology, as well as for professionals involved in the development of drugs targeting the adrenergic system. Urinary VMA is a key biomarker for diagnosing and monitoring neuroendocrine tumors, most notably neuroblastoma and pheochromocytoma.[1][2]

The Metabolic Pathway of Vanilmandelic Acid

The biosynthesis and degradation of catecholamines are intricate processes regulated by a series of enzymatic reactions. The journey begins with the amino acid tyrosine and culminates in the formation of inactive metabolites, including VMA, which are then excreted.[2][3] The two primary enzymes responsible for catecholamine catabolism are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2][3][4]

The degradation of epinephrine and norepinephrine to VMA can occur via two principal routes:

-

MAO-Initiated Pathway: In this sequence, MAO first deaminates norepinephrine and epinephrine to form 3,4-dihydroxymandelic aldehyde. This intermediate is then converted to 3,4-dihydroxymandelic acid (DHMA). Subsequently, COMT O-methylates DHMA to produce VMA.[2]

-

COMT-Initiated Pathway: Alternatively, COMT can initiate the process by O-methylating norepinephrine and epinephrine to yield normetanephrine (B1208972) and metanephrine, respectively. These intermediates are then acted upon by MAO to form 3-methoxy-4-hydroxymandelic aldehyde, which is finally oxidized to VMA.[2]

The formation of VMA is a crucial step in the detoxification and elimination of catecholamines.[2] The final product is then excreted in the urine, where its levels can be quantified for diagnostic purposes.[1][5]

Quantitative Data: Urinary Reference Ranges

The quantification of VMA in urine is a cornerstone in the diagnosis of catecholamine-secreting tumors. Reference ranges can vary based on age and the analytical method employed. The following tables summarize typical urinary VMA reference ranges. It is crucial to note that these values are indicative and may differ between laboratories.

Table 1: Age-Dependent 24-Hour Urinary VMA Reference Ranges

| Age Group | Reference Range (mg/24 hours) |

| Newborns | < 1.0[6] |

| Infants | < 2.0[6] |

| Children (1-3 years) | 1.0 - 3.0[6] |

| Children (3-5 years) | 1.0 - 2.6[7] |

| Children (6-9 years) | 2.0 - 3.2[7] |

| Adolescents (10-15 years) | 2.3 - 5.2[7] |

| Adults/Older Adults | < 6.8[6] |

Table 2: Age-Dependent Random Urinary VMA to Creatinine Ratio Reference Ranges

| Age Group | Reference Range (mg/g creatinine) |

| Up to 2 years | 0.0 - 18.8[8][9] |

| 2 to 4 years | 0.0 - 11.0[8][9] |

| 5 to 9 years | 0.0 - 8.3[8][9] |

| 10 to 19 years | 0.0 - 8.2[8] |

| > 19 years | 0.0 - 6.0[8] |

Experimental Protocols for VMA Quantification

The accurate measurement of VMA is critical for its clinical utility. Over the years, analytical methodologies have evolved from less specific colorimetric assays to highly sensitive and specific chromatographic techniques.[10] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are now considered the gold standards.[11][12]

Protocol 1: Urinary VMA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical procedure for the quantitative analysis of urinary VMA using GC-MS following liquid-liquid extraction and derivatization.[11][13]

1. Materials and Reagents:

-

VMA analytical standards

-

Deuterated internal standards (e.g., VMA-d3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[11]

-

Urine samples

-

Glass centrifuge tubes

-

Nitrogen evaporator

-

GC-MS system

2. Sample Preparation:

-

Urine Collection: A 24-hour urine specimen is collected in a container with an acid preservative (e.g., 25 mL of 50% acetic acid or 6N HCl) to maintain a low pH.[6][7]

-

Acidification: The urine sample is acidified to a pH of 1-2 with HCl.[11]

-

Internal Standard Spiking: A known amount of the deuterated internal standard is added to an aliquot of the acidified urine.

-

Extraction: VMA and the internal standard are extracted from the urine matrix using an organic solvent such as ethyl acetate. This is typically performed by vortexing followed by centrifugation to separate the organic and aqueous layers.

-

Drying: The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

3. Derivatization:

-

To the dried residue, a mixture of BSTFA with 1% TMCS and pyridine is added.[11]

-

The mixture is heated (e.g., at 60-80°C) for a specified time to convert VMA into its more volatile trimethylsilyl (B98337) derivative, making it suitable for GC analysis.

4. GC-MS Analysis:

-

An aliquot of the derivatized sample is injected into the GC-MS system.

-

The GC separates the components of the mixture based on their volatility and interaction with the stationary phase of the column.

-

The MS detects and quantifies the derivatized VMA and the internal standard based on their mass-to-charge ratios.

5. Quantification:

-

A calibration curve is generated using known concentrations of VMA standards.

-

The concentration of VMA in the urine sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Protocol 2: Urinary VMA Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general outline for the analysis of urinary VMA using HPLC-MS/MS, a method known for its high sensitivity and specificity.[12][14]

1. Materials and Reagents:

-

VMA analytical standards

-

Isotopically labeled internal standard (e.g., VMA-d3)

-

Mobile phase solvents (e.g., methanol, acetonitrile (B52724), water with formic acid or ammonium (B1175870) acetate)

-

Urine samples

-

Microcentrifuge tubes or 96-well plates

-

HPLC-MS/MS system

2. Sample Preparation:

-

Urine Collection: A 24-hour or random urine sample is collected. For 24-hour collections, an acid preservative is used.[6][8]

-

Dilution: The urine sample is typically diluted with a buffer or the initial mobile phase.

-

Internal Standard Addition: A known amount of the isotopically labeled internal standard is added to the diluted urine.

-

Protein Precipitation/Filtration (Optional): For some methods, a protein precipitation step with a solvent like acetonitrile may be included, followed by centrifugation and transfer of the supernatant. Alternatively, the sample may be filtered to remove particulates.

3. HPLC Separation:

-

The prepared sample is injected into the HPLC system.

-

A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is commonly used for separation.[10][12]

-

A gradient elution with a mixture of aqueous and organic mobile phases is employed to separate VMA from other urinary components.

4. MS/MS Detection:

-

The eluent from the HPLC column is directed to the mass spectrometer.

-

An electrospray ionization (ESI) source, often in negative ion mode, is used to ionize the VMA and internal standard molecules.[12]

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both VMA and its internal standard are monitored for highly selective and sensitive quantification.

5. Quantification:

-

A calibration curve is constructed by analyzing standards of known concentrations.

-

The concentration of VMA in the sample is calculated based on the peak area ratio of the analyte to the internal standard, interpolated from the calibration curve.

Clinical Significance of VMA

Elevated urinary VMA levels are strongly associated with the presence of catecholamine-secreting tumors.[2]

-

Neuroblastoma: This is the most common extracranial solid tumor in children.[15] Over 90% of patients with neuroblastoma exhibit elevated urinary levels of VMA and/or homovanillic acid (HVA), the major metabolite of dopamine.[15][16] The VMA/HVA ratio can also have prognostic significance, with a lower ratio often indicating a poorer prognosis.[6][17]

-

Pheochromocytoma and Paraganglioma: These are rare tumors that arise from the adrenal medulla and extra-adrenal chromaffin cells, respectively. While urinary VMA can be elevated in these conditions, the measurement of plasma free metanephrines or urinary fractionated metanephrines is now generally considered a more sensitive and specific diagnostic test.[2][6]

References

- 1. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 4. Vanilmandelate Sample - Functional Nutrition Library [functionalnutritionlibrary.com]

- 5. Vanillylmandelic acid (VMA) - Neurotransmitters (VibrantWellness) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Vanillylmandelic Acid (VMA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 7. wardelab.com [wardelab.com]

- 8. Vanillylmandelic Acid (VMA), Random Urine - LabCorp (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. labcorp.com [labcorp.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography–Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. Analytical validation and clinical application of urinary vanillylmandelic acid and homovanillic acid by LC-MS/MS for diagnosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]